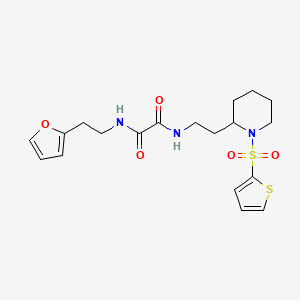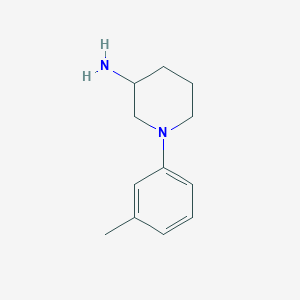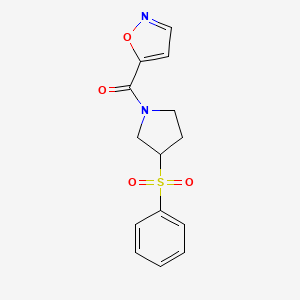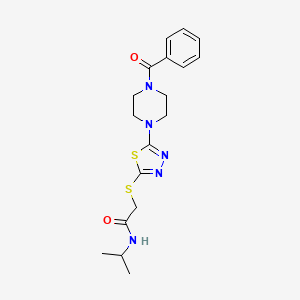
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. One common method involves the bromination of 4-methylphenol to produce 4-bromo-2-methylphenol, which is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions often require the use of bromine as a reagent and an inert solvent to control the reaction temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide or ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an alcohol, and substitution may result in the formation of a new functionalized aromatic compound.
科学研究应用
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and protein-ligand interactions due to its chiral nature.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound for studying drug-receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which (2S)-3-(4-bromophenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-bromo-2-methylbenzoic acid: Similar in structure but lacks the chiral center.
2-bromo-4-methylphenol: Contains a bromine atom and a methyl group but differs in the position of functional groups.
3-(4-bromophenyl)propanoic acid: Similar backbone but lacks the methyl group at the 2-position.
Uniqueness
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This chiral nature makes it valuable in asymmetric synthesis and studies of stereoselective processes.
属性
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVFBKJEAPPAR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)

![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2999483.png)
![Methyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2999484.png)



![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)


![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)


